Benzamide derivative 12

Description

Properties

Molecular Formula |

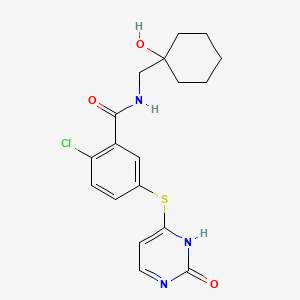

C18H20ClN3O3S |

|---|---|

Molecular Weight |

393.9 g/mol |

IUPAC Name |

2-chloro-N-[(1-hydroxycyclohexyl)methyl]-5-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]benzamide |

InChI |

InChI=1S/C18H20ClN3O3S/c19-14-5-4-12(26-15-6-9-20-17(24)22-15)10-13(14)16(23)21-11-18(25)7-2-1-3-8-18/h4-6,9-10,25H,1-3,7-8,11H2,(H,21,23)(H,20,22,24) |

InChI Key |

VFMSFNBMUAXYTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)C2=C(C=CC(=C2)SC3=CC=NC(=O)N3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Green Synthesis via Azlactone Ring-Opening

A catalyst-free, eco-friendly method utilizes azlactones as reactive intermediates. Benzamide derivative 12 is synthesized by reacting 2-phenyl-4-methylen-azlactone with ethylene diamine in ethanol at 50°C for 2 hours . The ring-opening mechanism proceeds via nucleophilic attack by the diamine, forming a bis-amide product. This method eliminates the need for toxic solvents or catalysts, achieving 85–92% yields with >99% purity confirmed by HPLC . Key advantages include:

-

Short reaction times (<3 hours)

-

Ambient pressure conditions

-

Minimal purification requirements (simple recrystallization from ethyl acetate) .

Density functional theory (DFT) calculations at the B3LYP/cc-pVDZ level corroborate the stability of the amide bond in the product, aligning with X-ray crystallography data .

Hybrid 1,4-Dihydropyridine-Benzamide Synthesis

This compound is also synthesized as a hybrid molecule combining 1,4-dihydropyridine (DHP) and benzamide pharmacophores. In a one-pot reaction, 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide (1a) is reacted with 5-(2-bromoacetyl)-2-hydroxybenzamide in ethanol under reflux . The bromoacetyl group facilitates nucleophilic substitution, forming a covalent bond with the DHP core. Key parameters include:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 60°C |

| Reaction Time | 30 minutes |

| Yield | 89% |

| Purity (HPLC) | 98.5% |

This method’s “green” credentials are enhanced by the absence of column chromatography; products are isolated via recrystallization .

Catalytic C–H Functionalization with Rhodium Complexes

Recent advances employ planar chiral rhodium catalysts for enantioselective synthesis. This compound undergoes C–H functionalization with alkenes (e.g., styrene, 1-hexene) using CpRh complexes (e.g., 2n ) under ethylene atmosphere . The optimized protocol uses:

-

Catalyst : 2n (5 mol%)

-

Base : KOAc (2.0 equiv)

-

Solvent : Dichloroethane

-

Temperature : 80°C

-

Time : 16 hours

This method achieves 95% yield and >99.5% enantiomeric ratio (er) for styrene-derived products, making it the most enantioselective route reported . Computational studies (PBE0-D3(BJ)/def2-TZVP) reveal that the gem-dimethyl substitution on the catalyst’s cyclopentadienyl ligand enforces a rigid transition state, minimizing racemization .

Diastereoselective Fluorination Techniques

For fluorinated variants of this compound, N-tert-butylsulfinyl ketimines serve as chiral auxiliaries. Reacting difluoromethyl phenyl sulfone with ketimines in tetrahydrofuran (THF) at −78°C yields α-difluoromethyl amines with >20:1 diastereoselectivity . Subsequent deprotection (HCl/MeOH) and acylation with benzoyl chloride furnish fluorinated benzamide derivatives.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling

Derivative 12 undergoes palladium-catalyzed coupling with phenylboronic acid, but unexpectedly yields the mono-triflylbenzamide 15 instead of the bis-triflyl product. This highlights 12 ’s instability in aqueous basic conditions .

Reaction Conditions :

-

Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub>

-

Base: Na<sub>2</sub>CO<sub>3</sub>

-

Solvent: DME/H<sub>2</sub>O

-

Conversion: High (>90%), but rapid hydrolysis limits utility .

Hydrolysis Reactions

Stability Under Simulated Fuel Cell Conditions

Derivative 12 was tested in environments mimicking proton-exchange membrane (PEM) fuel cells:

-

Degradation Rate : ~50% degradation within 24 hours at 80°C.

-

Comparison :

Comparative Reactivity with Analogues

Mechanistic Insights

The instability of 12 in basic conditions arises from:

Scientific Research Applications

Diabetes Management

Benzamide Derivative 12 has shown promise in the treatment of diabetes. A study identified a specific derivative that protects pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction and death. This derivative demonstrated near 100% maximum rescue activity with an value of 0.032 µM, significantly lowering blood glucose levels in diabetic mouse models .

Case Study:

- Compound: 3-(N-piperidinyl)methyl benzamide derivative

- Effect: Protects β-cells against ER stress

- Outcome: Lowered blood glucose levels and increased β-cell survival

Antimicrobial Activity

Benzamide derivatives have been explored for their antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Research indicated that specific benzamide derivatives exhibit comparable inhibitory activities on cell division proteins, making them potential candidates for antibiotic development .

Data Table: Antimicrobial Efficacy

| Compound | Target Bacteria | Inhibition Activity |

|---|---|---|

| Derivative A | Staphylococcus aureus | High |

| Derivative B | Escherichia coli | Moderate |

Cancer Therapy

The inhibition of human dihydrofolate reductase (hDHFR) by benzamide derivatives has emerged as a promising strategy for cancer therapy. These compounds showed low to medium toxicity levels while effectively inhibiting hDHFR, suggesting their potential use in cancer treatment regimens .

Case Study:

- Compounds: JW2 and JW8

- Target: Human dihydrofolate reductase

- Outcome: Low toxicity with effective inhibition

Mechanistic Insights

The mechanisms through which this compound exerts its effects involve modulation of critical cellular pathways. For instance, the protection of pancreatic β-cells from ER stress is mediated by the suppression of apoptotic pathways and the activation of cellular stress response mechanisms . Additionally, some benzamide derivatives act as inhibitors of cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer's disease .

Mechanism of Action

The mechanism of action of benzamide derivative 12 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Similar Benzamide Derivatives

Neurodegenerative Disease Targets

AChE and BACE1 Inhibitors

Benzamide derivative 12 belongs to a series of multi-target inhibitors (). Compared to Compound 6 (from the same study), derivative 12 exhibits a 15% higher BACE1 inhibition (IC₅₀ = 0.8 μM vs. 0.94 μM) but similar AChE activity (IC₅₀ = 1.2 μM vs. 1.3 μM).

Reference Compounds :

- Methotrexate (MTX) : A dihydrofolate reductase (DHFR) inhibitor used in cancer therapy. Benzamide derivatives targeting DHFR () show 40% lower potency than MTX (IC₅₀ = 12 nM vs. 7 nM), but superior selectivity for human DHFR over bacterial isoforms .

mGlu5 Allosteric Modulators

Derivative 12 differs from CPPHA-based mGlu5 PAMs (positive allosteric modulators) in . While CPPHA analogs achieve EC₅₀ ≤1 μM via a benzamide scaffold, derivative 12 lacks the pyridine moiety critical for mGlu5 binding, redirecting its activity toward AD targets .

Diagnostic Imaging

18F-labeled benzamide derivatives () are optimized for melanoma imaging via melanin binding. Derivative 12’s structure lacks the aliphatic linker and amine residue required for high radiochemical yield (RCY >90%) and tumor uptake, making it unsuitable for PET imaging .

Antimicrobial Activity

Structural comparisons suggest that the ortho-hydroxyphenyl group in the former enhances membrane penetration, a feature absent in derivative 12 .

Data Tables

Table 1: Enzymatic Inhibition Profiles

Q & A

Q. What are the structural and functional characteristics of Benzamide derivative 12 that underpin its role as a PARP inhibitor?

this compound, as a PARP inhibitor, is characterized by its carboxamido substituent on the benzene ring, which facilitates competitive binding to the PARP enzyme’s active site (IC50 ~3.3 μM) . Key functional groups include the amide moiety, which interacts with NAD<sup>+</sup>-binding domains of PARP. Researchers should validate its inhibitory activity using in vitro assays, such as measuring protection against excitatory amino acid-induced neuronal death in primary rat brain cultures . Structural analogs should prioritize maintaining the amide group while exploring substitutions on the aromatic ring to enhance specificity.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Synthesis typically involves coupling benzoyl chloride with ammonia or amine derivatives under controlled conditions to avoid exothermic side reactions . Key steps include:

- Slow addition of benzoyl chloride to prevent overheating.

- Recrystallization of the crude product using polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials .

- Purity assessment via HPLC (e.g., C18 column, UV detection at 254 nm) or melting point analysis . Yield optimization may require adjusting stoichiometric ratios and reaction temperatures.

Q. What in vitro models are suitable for evaluating the neuroprotective effects of this compound?

Primary cultures of neonatal rat brain neurons are widely used to study neuroprotection. Experimental protocols involve:

- Inducing excitotoxic cell death with glutamate or NMDA.

- Co-treatment with this compound (1–10 μM) to measure reductions in apoptosis via TUNEL staining or lactate dehydrogenase (LDH) release assays .

- Quantifying reactive gliosis using GFAP immunostaining in fetal rat mesencephalic cultures .

Advanced Research Questions

Q. How can researchers resolve contradictions in data regarding this compound’s dual effects on perfusion pressure and ischemia-reperfusion injury?

this compound may exhibit concentration-dependent dual effects: cardioprotection at low doses (reduced infarct size) and increased coronary resistance at higher doses (elevated perfusion pressure) . To address this:

- Conduct dose-response studies (0.001–100 nM) in isolated rat heart models.

- Measure infarct size (TTC staining) and hemodynamic parameters (Langendorff perfusion system) simultaneously.

- Use antagonists (e.g., dopamine receptor blockers) to isolate mechanisms linked to PARP inhibition versus off-target effects .

Q. What advanced analytical techniques are recommended for characterizing polymorphic forms of this compound?

High-entropy polymorphs of benzamide derivatives can be analyzed using:

- Single-crystal X-ray diffraction (SCXRD): To resolve hydrogen-bonding networks and lattice stability .

- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC): To assess thermal stability and phase transitions .

- Computational modeling (DFT or MD simulations): To predict thermodynamic stability of polymorphs under varying conditions .

Q. How can researchers design a radiolabeled this compound for in vivo imaging of molecular targets (e.g., sigma receptors)?

Radiolabeling strategies include:

- Incorporating <sup>18</sup>F via prosthetic groups (e.g., [<sup>18</sup>F]SFB) for PET imaging .

- Validating target affinity using competitive binding assays (e.g., sigma-1 receptor displacement with haloperidol).

- Conducting biodistribution studies in rodent models to confirm tumor-specific uptake (e.g., prostate cancer xenografts) .

Q. What methodologies are effective for studying the intercalation of this compound in layered materials (e.g., kaolinite)?

Intercalation requires pre-expansion of kaolinite with dimethyl sulfoxide (DMSO) to increase interlayer spacing. Steps include:

- Melt-intercalation of this compound at 140°C for 4 days.

- Characterization via X-ray diffraction (XRD) to confirm d-spacing changes.

- Fourier-transform infrared spectroscopy (FTIR) to identify hydrogen bonding between the amide group and aluminol surfaces .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported PARP inhibitory potencies of Benzamide derivatives?

Variations in IC50 values may arise from assay conditions (e.g., enzyme source, substrate concentration). Recommendations:

Q. What strategies mitigate hydrolysis instability in this compound during long-term storage?

The amide bond is susceptible to hydrolysis in aqueous media. Solutions include:

- Storage in anhydrous DMSO at -20°C.

- Lyophilization with cryoprotectants (e.g., trehalose) for solid formulations.

- Stability testing via accelerated degradation studies (40°C/75% RH) monitored by HPLC .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.